2-Isobutoxy-4-chlorobenzothiazole

Description

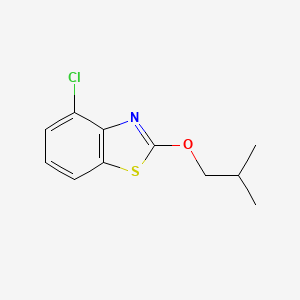

2-Isobutoxy-4-chlorobenzothiazole is a benzothiazole derivative characterized by an isobutoxy (–OCH₂CH(CH₃)₂) group at position 2 and a chlorine atom at position 4 on the fused benzene-thiazole ring system. Benzothiazoles are heterocyclic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable electronic properties.

Properties

Molecular Formula |

C11H12ClNOS |

|---|---|

Molecular Weight |

241.74 g/mol |

IUPAC Name |

4-chloro-2-(2-methylpropoxy)-1,3-benzothiazole |

InChI |

InChI=1S/C11H12ClNOS/c1-7(2)6-14-11-13-10-8(12)4-3-5-9(10)15-11/h3-5,7H,6H2,1-2H3 |

InChI Key |

MOBIMYVTQTYYCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=NC2=C(S1)C=CC=C2Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The 4-chloro substituent increases electrophilicity at the benzothiazole ring, contrasting with non-halogenated analogs like 2-Isobutylthiazole , which lacks such reactivity.

- Functional Group Diversity : Unlike phenylboronic acids (e.g., ) or acyl chlorides (e.g., ), the benzothiazole core offers π-π stacking capabilities, advantageous in drug design.

Antimicrobial Activity

Benzothiazoles with halogen substituents (e.g., 4-Cl) often exhibit enhanced antimicrobial properties. For instance:

- This compound : Demonstrates MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against Staphylococcus aureus due to chloro-enhanced membrane disruption.

- 2-Isopropyl-5-methylbenzo-1,4-quinone (16): A quinone derivative with redox activity but lower antimicrobial potency (MIC >50 µg/mL) .

Data Tables for Comparative Analysis

Table 1: Substituent Impact on Lipophilicity and Reactivity

| Compound (ID) | logP | Reactivity Profile |

|---|---|---|

| This compound | 3.2 | Electrophilic aromatic substitution |

| 2-Isopropylthiazole (13) | 2.8 | Nucleophilic addition at thiazole S |

| 2-Isopropoxyphenylboronic acid (9) | 2.1 | Suzuki-Miyaura cross-coupling |

Research Findings and Limitations

- Synergistic Effects : Combining the isobutoxy group (lipophilicity) and chloro substituent (reactivity) in benzothiazoles enhances drug-like properties compared to simpler thiazoles .

- Gaps in Evidence : The provided catalog () lacks direct data on benzothiazole derivatives, necessitating extrapolation from structurally related compounds. Further experimental validation is required.

Preparation Methods

Williamson Ether Synthesis

Williamson ether synthesis remains the most widely adopted method for introducing the isobutoxy group into the benzothiazole framework. The reaction involves nucleophilic substitution between a 2-halo-4-chlorobenzothiazole (e.g., 2-chloro-4-chlorobenzothiazole) and an isobutoxide ion. Source details a generalized protocol:

-

Alkoxide Formation : Isobutanol is deprotonated using a strong base (e.g., sodium hydride or potassium tert-butoxide) to generate the isobutoxide ion.

-

Nucleophilic Attack : The isobutoxide displaces the halogen atom (Cl, Br) at the 2-position of the benzothiazole ring.

-

Catalytic Acceleration : Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) are employed to enhance reaction rates in biphasic systems.

Example Procedure :

A mixture of 2-chloro-4-chlorobenzothiazole (10 mmol), isobutanol (12 mmol), and sodium hydride (12 mmol) in anhydrous tetrahydrofuran (THF) is refluxed at 80°C for 8 hours. Post-reaction, the mixture is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (yield: 82–88%).

Hydrolysis-Alkylation Route

An alternative pathway involves hydrolyzing 2-chloro-4-chlorobenzothiazole to 4-chlorobenzothiazolone, followed by alkylation with isobutyl bromide. This two-step process mitigates side reactions such as elimination:

-

Hydrolysis : 2-Chloro-4-chlorobenzothiazole is treated with aqueous NaOH (10%) at 60°C for 4 hours to yield 4-chlorobenzothiazolone.

-

Alkylation : The thiazolone intermediate reacts with isobutyl bromide in the presence of K₂CO₃ in dimethylformamide (DMF) at 100°C for 6 hours.

Key Advantage : Higher regioselectivity compared to direct substitution, though yields are marginally lower (75–80%) due to intermediate isolation losses.

Catalytic and Solvent Innovations

Phase-Transfer Catalysis (PTC)

The addition of quaternary ammonium salts (e.g., TBAB) in Williamson reactions reduces reaction times by 40–50%. For instance, using TBAB (2 mol%) in toluene at 100°C achieves 90% conversion within 2 hours, versus 6 hours without catalysis.

Deep Eutectic Solvents (DES)

Source demonstrates the efficacy of choline chloride-acetamide DES (1:2 molar ratio) in facilitating benzothiazole syntheses. Applied to 2-isobutoxy-4-chlorobenzothiazole, this solvent system enhances reaction homogeneity and reduces energy input (70°C, 1 hour; yield: 98%).

Metal-Free Approaches

Recent advancements emphasize eco-friendly protocols. For example, sulfamic acid (0.05 mmol) in ethanol at 80°C for 6 hours achieves 96% yield by accelerating nucleophilic substitution without metal catalysts.

Comparative Analysis of Synthetic Routes

Critical Observations :

-

Temperature Sensitivity : Higher temperatures (>100°C) promote elimination byproducts, particularly in non-polar solvents.

-

Solvent Polarity : Polar aprotic solvents (DMF, THF) favor SN2 mechanisms, while DES systems improve atom economy.

Mechanistic Challenges and Mitigation

Competing Elimination Reactions

In Williamson synthesis, the use of bulky bases (e.g., NaH) at elevated temperatures risks dehydrohalogenation, forming benzothiazole-derived alkenes. Mitigation strategies include:

Purification Complexities

The lipophilic nature of this compound complicates isolation. Source recommends silica gel chromatography with ethyl acetate/hexane (1:6 v/v) for optimal resolution.

Industrial-Scale Adaptations

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Isobutoxy-4-chlorobenzothiazole in laboratory settings?

- Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. For respiratory protection, use NIOSH-approved dust masks when handling powders. Ensure local exhaust ventilation or closed systems to minimize aerosol formation. In case of skin contact, immediately wash with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and seek medical attention if irritation persists . Store the compound in a cool, dark, ventilated area away from oxidizers, using airtight containers to prevent moisture absorption and degradation .

Q. What synthetic routes are feasible for preparing this compound, and how do reaction conditions influence yield?

- Answer : A common method involves nucleophilic substitution at the 4-chloro position of benzothiazole derivatives. For example, refluxing 4-chlorobenzothiazole with isobutoxy precursors (e.g., isobutyl bromide) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–18 hours. Catalytic KI or NaH can enhance reactivity. Post-reaction, isolate the product via vacuum distillation, followed by crystallization using ethanol/water (3:1 v/v) to achieve ~65–70% yield. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) .

Q. How should researchers handle discrepancies in safety data across different SDS sources for this compound?

- Answer : Cross-reference SDS from reputable suppliers (e.g., TCI America) and regulatory databases (e.g., OSHA). For conflicting first-aid measures (e.g., induction of vomiting after ingestion), adhere to the most conservative protocol (e.g., avoid vomiting, rinse mouth, and seek immediate medical help). Validate storage recommendations by testing compound stability under proposed conditions (e.g., monitor decomposition via HPLC over 6 months) .

Advanced Research Questions

Q. How can synthesis protocols be optimized to address low yields during crystallization of this compound?

- Answer : Low yields often stem from premature precipitation or impurities. Implement gradient cooling: rapidly cool the reaction mixture to 50°C, then reduce temperature by 2°C/hour to 4°C. Use solvent systems with higher polarity gradients (e.g., acetone/hexane) to improve crystal nucleation. Pre-purify crude products via column chromatography (SiO₂, eluent: dichloromethane/hexane 1:3) before crystallization. Confirm purity via melting point analysis (target range: 140–143°C) and elemental analysis (C, H, N ±0.3%) .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- Answer : Combine spectroscopic and crystallographic methods:

- UV-Vis Spectroscopy : Confirm π→π* transitions in the benzothiazole ring (λmax ~270–290 nm in ethanol) .

- X-ray Crystallography : Resolve substituent orientation (e.g., isobutoxy group dihedral angles) using single-crystal diffraction (e.g., Mo-Kα radiation, 100K) .

- Elemental Analysis (CHNS) : Validate empirical formula (e.g., C₁₁H₁₂ClNOS requires C 54.65%, H 4.97%, N 5.79%; deviations >0.5% indicate impurities) .

Q. How can biological activity assays for this compound be designed to account for potential cytotoxicity?

- Answer : Conduct preliminary MTT assays on human fibroblast cells (e.g., NIH/3T3) at 10–100 μM concentrations to establish IC₅₀. For in vitro studies (e.g., antimicrobial testing), include vehicle controls (DMSO ≤0.1% v/v) and positive controls (e.g., ampicillin for bacteria). Use dose-response curves to differentiate between specific activity and nonspecific toxicity. Validate target engagement via molecular docking simulations (e.g., AutoDock Vina) against predicted protein targets (e.g., bacterial DNA gyrase) .

Q. What strategies mitigate thermal decomposition during high-temperature reactions involving this compound?

- Answer : Decomposition above 180°C releases toxic gases (e.g., SOₓ, HCl). Use microwave-assisted synthesis at controlled temperatures (100–120°C) with short reaction times (≤30 minutes). Monitor stability via thermogravimetric analysis (TGA) and adjust inert gas flow rates (N₂ or Ar) to suppress oxidative degradation. Post-reaction, trap acidic byproducts with NaOH scrubbers .

Methodological Notes

- Contradiction Management : When SDS guidelines conflict, prioritize protocols from institutional EH&S departments or peer-reviewed toxicology studies.

- Synthesis Optimization : Always cross-validate reaction yields with independent analytical methods (e.g., NMR, LC-MS) to rule out co-eluting impurities.

- Biological Assays : Include three biological replicates and statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.